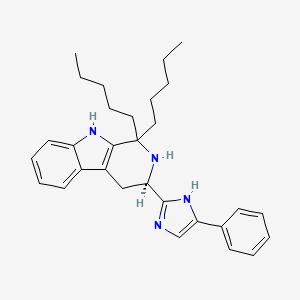

1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1,1-dipentyl-3-(4-phenyl-1H-imidazol-2-yl)-, (3R)-

Descripción general

Descripción

Métodos De Preparación

La síntesis de BN-81,674 implica múltiples pasos, comenzando con la formación de la estructura central, seguida de la introducción de grupos funcionales. La ruta sintética generalmente incluye los siguientes pasos:

Formación de la Estructura Central: La estructura central se sintetiza a través de una serie de reacciones de condensación y ciclización.

Introducción de Grupos Funcionales: Los grupos funcionales como fenilo e imidazolilo se introducen mediante reacciones de sustitución.

Purificación: El producto final se purifica utilizando técnicas como recristalización y cromatografía para lograr una alta pureza.

Análisis De Reacciones Químicas

BN-81,674 experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como hidruro de aluminio y litio o borohidruro de sodio, lo que da como resultado formas reducidas del compuesto.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds within the pyridoindole family. For instance, derivatives of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indoles have demonstrated significant antiproliferative effects against various cancer cell lines. Compounds with specific substituents exhibited IC50 values indicating strong activity against lung cancer cells (A549) and other tumor types .

Modulators of Protein Kinases

The malfunctioning of protein kinases is implicated in numerous diseases, including cancer. Compounds derived from the pyridoindole scaffold have been investigated as potential inhibitors of specific kinases involved in oncogenesis. For example, studies have shown that certain derivatives can effectively inhibit tyrosine kinases .

Cystic Fibrosis Treatment

A class of spiro[piperidine-4,1'-pyrido[3,4-b]indoles] has been identified as co-potentiators that enhance the function of cystic fibrosis transmembrane conductance regulator (CFTR) mutants. These compounds act synergistically with existing CFTR modulators to restore chloride channel activity .

Case Studies

Several case studies illustrate the therapeutic potential of pyridoindole derivatives:

- Antitumor Activity : A series of synthesized 2,3,4,5-tetrahydro derivatives were tested against multiple cancer cell lines. The most potent compound exhibited an IC50 less than 30 µM against A549 cells, demonstrating promising anticancer activity .

- CFTR Modulation : Structure-activity relationship studies on spiro[piperidine-4,1’-pyrido[3,4-b]indoles] revealed that specific substitutions significantly enhanced their efficacy as CFTR potentiators. One analog showed an EC50 value of approximately 600 nM .

Mecanismo De Acción

BN-81,674 ejerce sus efectos actuando como un antagonista del receptor de somatostatina 3 (SSTR3). El compuesto se une al receptor, inhibiendo su actividad y modulando las vías de señalización posteriores. Este mecanismo es particularmente relevante en el contexto de los tumores endocrinos y neuroendocrinos, donde los receptores de somatostatina juegan un papel crucial .

Comparación Con Compuestos Similares

BN-81,674 se puede comparar con otros compuestos similares, como:

BN-81,644: Otro compuesto orgánico sintético con propiedades bioactivas similares.

BIM-23244: Un compuesto con diferentes propiedades farmacocinéticas y receptoras.

SOM-230: Conocido por su eficacia en diversas situaciones clínicas

BN-81,674 destaca por su actividad antagónica específica hacia el receptor de somatostatina 3, convirtiéndolo en un candidato único para aplicaciones terapéuticas en trastornos endocrinos y neuroendocrinos.

Actividad Biológica

1H-Pyrido(3,4-b)indole derivatives have gained attention in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1,1-dipentyl-3-(4-phenyl-1H-imidazol-2-yl)-, (3R)- is a notable example that has been explored for its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its synthesis, structure-activity relationships (SAR), and various biological assays.

Synthesis and Structural Characteristics

The synthesis of 1H-Pyrido(3,4-b)indole derivatives typically involves multi-step chemical reactions that allow for the introduction of various substituents. For instance, the synthesis can be achieved through classical methods such as the Pictet–Spengler reaction involving tryptamines and piperidinones. The structural framework of the compound includes a pyridoindole core that is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of pyrido(3,4-b)indole exhibit significant antimicrobial properties. For example, certain derivatives have shown potent activity against various fungi and bacteria. In a study evaluating the fungicidal activity of related compounds, it was found that modifications to the indole structure significantly influenced efficacy against pathogens like Fusarium oxysporum and Rhizoctonia solani .

Cystic Fibrosis Modulation

One of the most promising applications of pyrido(3,4-b)indoles is in the modulation of cystic fibrosis transmembrane conductance regulator (CFTR) function. Compounds within this class have been identified as co-potentiators that enhance CFTR activity in cells expressing specific mutations associated with cystic fibrosis. A notable study demonstrated that certain analogs could activate CFTR with an EC50 value in the sub-micromolar range, indicating strong potential for therapeutic development .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties associated with pyrido(3,4-b)indoles. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis. This effect is hypothesized to be mediated through modulation of signaling pathways involved in cell survival .

Structure-Activity Relationship (SAR)

The biological activity of 1H-Pyrido(3,4-b)indole derivatives is closely linked to their structural features. Key findings include:

- Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl or imidazole rings can significantly alter potency and selectivity against biological targets.

- Tetrahydro Indole Core : The tetrahydro configuration is essential for maintaining the conformational flexibility necessary for receptor binding.

A detailed SAR analysis from various studies indicates that specific substitutions can lead to enhanced biological profiles. For instance:

| Compound | Substituent | Activity (EC50) | Reference |

|---|---|---|---|

| Compound A | 6’-methoxyindole | ~600 nM | |

| Compound B | 4-trifluoromethylphenyl | High fungicidal activity | |

| Compound C | N-pentyl group | Neuroprotective effects |

Case Study 1: Cystic Fibrosis Potentiation

In a controlled experiment involving cell lines with CFTR mutations, compounds derived from the pyrido(3,4-b)indole scaffold were tested for their ability to restore chloride ion transport. Results showed significant improvement in ion transport when treated with selected compounds compared to controls .

Case Study 2: Antimicrobial Efficacy

A series of pyrido(3,4-b)indole derivatives were evaluated against a panel of microbial strains. The study highlighted that certain structural modifications led to increased antifungal potency against C. gloeosporioides and P. nicotianae, showcasing the potential for agricultural applications .

Propiedades

Número CAS |

252278-73-2 |

|---|---|

Fórmula molecular |

C30H38N4 |

Peso molecular |

454.6 g/mol |

Nombre IUPAC |

(3R)-1,1-dipentyl-3-(5-phenyl-1H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole |

InChI |

InChI=1S/C30H38N4/c1-3-5-12-18-30(19-13-6-4-2)28-24(23-16-10-11-17-25(23)32-28)20-26(34-30)29-31-21-27(33-29)22-14-8-7-9-15-22/h7-11,14-17,21,26,32,34H,3-6,12-13,18-20H2,1-2H3,(H,31,33)/t26-/m1/s1 |

Clave InChI |

DGSMSHNIDMODOQ-AREMUKBSSA-N |

SMILES |

CCCCCC1(C2=C(CC(N1)C3=NC=C(N3)C4=CC=CC=C4)C5=CC=CC=C5N2)CCCCC |

SMILES isomérico |

CCCCCC1(C2=C(C[C@@H](N1)C3=NC=C(N3)C4=CC=CC=C4)C5=CC=CC=C5N2)CCCCC |

SMILES canónico |

CCCCCC1(C2=C(CC(N1)C3=NC=C(N3)C4=CC=CC=C4)C5=CC=CC=C5N2)CCCCC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1,1-dipentyl-3-(4-phenyl-1H-imidazol-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline BN 81674 BN-81674 BN81674 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.